1-Boc-(R)-3-环丙基哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

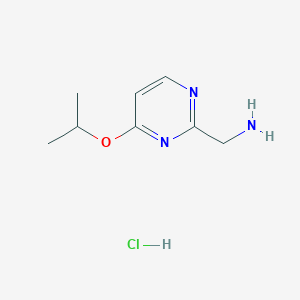

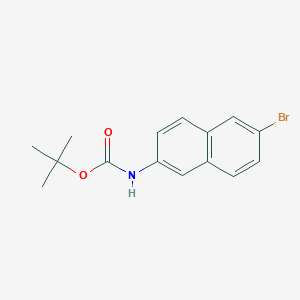

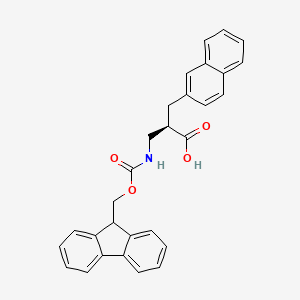

1-Boc-®-3-Cyclopropylpiperazine is a compound that belongs to the class of organic compounds known as Boc-protected amines . The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines, such as 1-Boc-®-3-Cyclopropylpiperazine, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group can also be introduced using other derivatives such as Boc-ONH2 and Boc-N3 . Various methods for the synthesis of piperazine derivatives have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-Boc-®-3-Cyclopropylpiperazine is characterized by a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a cyclopropyl group, which is a three-membered carbon ring . The Boc group is attached to one of the nitrogen atoms in the piperazine ring .Chemical Reactions Analysis

The Boc group in 1-Boc-®-3-Cyclopropylpiperazine can be removed under acidic conditions . This allows for subsequent transformations that would be incompatible with the amine functional group . The Boc group is stable towards most bases and nucleophiles, allowing for the use of the fluorenylmethyloxycarbonyl group (Fmoc) as an orthogonal protecting group .科学研究应用

催化和合成应用

1-Boc-(R)-3-环丙基哌嗪因其在催化和合成化学中的用途而受到探索。例如,环丙烯亚胺催化的曼尼希反应已经过研究,展示了高水平的对映和非对映控制,这种化合物可以参与这一过程(Bandar & Lambert, 2013)。此外,该化合物已从α-溴苯乙酸乙酯和乙二胺开始合成,并进一步改性用于工业生产 (Yan Zhao-huaa, 2012)。

结构和建模研究

在结构化学领域,1-Boc-(R)-3-环丙基哌嗪的衍生物已被用于β-寡肽的研究和建模。这项研究提供了对这些化合物中结构基序和氢键几何形状的见解 (Abele, Seiler, & Seebach, 1999)。此外,环丙基哌嗪与 B 或 Al 掺杂的 C60 富勒烯的相互作用已经过研究,提供了对这些相互作用的化学吸附和电子性质的见解 (Bilge, 2018)。

药物应用

在药物应用中,该化合物在关键中间体的合成中发挥作用。例如,在 (1R, 2S)-N-Boc-乙烯基-ACCA 乙酯(丙型肝炎病毒抑制剂合成的关键中间体)的生物催化不对称合成中,探索了 1-Boc-(R)-3-环丙基哌嗪衍生物的使用 (Zhu, Shi, Zhang, & Zheng, 2018)。

作用机制

Target of Action

The compound belongs to the class of boc-protected amines . These compounds are typically used as intermediates in the synthesis of various bioactive molecules, suggesting that the specific target can vary depending on the final product .

Mode of Action

The Boc group in 1-Boc-®-3-cyclopropylpiperazine serves as a protecting group for amines . This protection is crucial during multi-step synthesis processes, where it prevents unwanted reactions involving the amine group . The Boc group can be removed when the amine functionality is needed, typically under acidic conditions .

Biochemical Pathways

Boc-protected amines like this compound are often used in the synthesis of peptides and other bioactive molecules . Therefore, the affected pathways would likely depend on the specific molecule that 1-Boc-®-3-cyclopropylpiperazine is used to synthesize.

Result of Action

As a Boc-protected amine, its primary role is likely as an intermediate in the synthesis of other compounds . The effects of these final compounds would depend on their specific structures and targets.

安全和危害

未来方向

Recent research has focused on developing more efficient and sustainable methods for the deprotection of the Boc group . For example, a Brønsted Acidic Deep Eutectic Solvent has been used for N-Boc deprotection . Additionally, immobilized whole-cell transaminase biocatalysts have been developed for the production of chiral amines in batch or continuous-flow mode reactions . These developments suggest potential future directions for the use of Boc-protected amines like 1-Boc-®-3-Cyclopropylpiperazine in organic synthesis.

生化分析

Biochemical Properties

The primary role of 1-Boc-®-3-cyclopropylpiperazine in biochemical reactions is as a protective group for amines . The Boc group shields the amine from reacting with other compounds during the synthesis process . This allows for more complex molecules to be synthesized without unwanted side reactions

Cellular Effects

As a protective group in organic synthesis, its primary role is in the production of complex molecules rather than direct interaction with cellular processes . The molecules it helps synthesize could have significant effects on cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 1-Boc-®-3-cyclopropylpiperazine primarily involves its role as a protective group for amines during organic synthesis . It binds to the amine group, preventing it from reacting with other compounds during the synthesis process . This allows for the production of more complex molecules without unwanted side reactions .

Temporal Effects in Laboratory Settings

The stability and degradation of 1-Boc-®-3-cyclopropylpiperazine under various conditions are important factors in its use in organic synthesis

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 1-Boc-®-3-cyclopropylpiperazine in animal models. As a compound primarily used in organic synthesis, its direct application in animal models is not common .

Metabolic Pathways

As a protective group in organic synthesis, it is primarily involved in the synthesis of complex molecules rather than metabolic processes .

Transport and Distribution

As a compound used in organic synthesis, it is primarily involved in the production of complex molecules rather than direct interaction with biological systems .

Subcellular Localization

As a protective group in organic synthesis, it is primarily involved in the synthesis of complex molecules rather than direct interaction with cellular compartments or organelles .

属性

IUPAC Name |

tert-butyl (3R)-3-cyclopropylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-13-10(8-14)9-4-5-9/h9-10,13H,4-8H2,1-3H3/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEGEBMPXPIGCR-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@@H](C1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 2{[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6337823.png)

![5-Methyl-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine](/img/structure/B6337833.png)

![2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester](/img/structure/B6337845.png)

![1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine](/img/structure/B6337911.png)